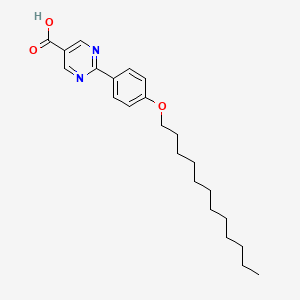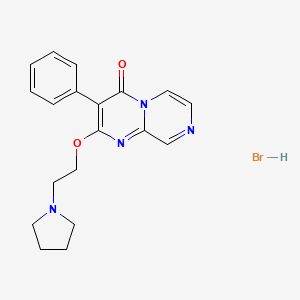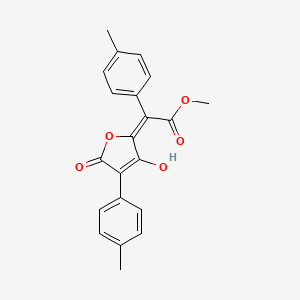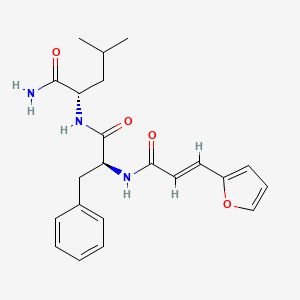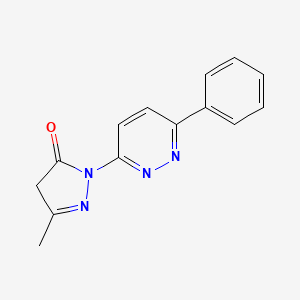![molecular formula C9H8N2O B12912007 1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde CAS No. 220371-24-4](/img/structure/B12912007.png)
1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1’H-[2,2’-Bipyrrole]-4-carbaldehyde is an organic compound with the molecular formula C8H8N2O It is a derivative of bipyrrole, a structure consisting of two pyrrole rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1’H-[2,2’-Bipyrrole]-4-carbaldehyde typically involves the reaction of pyrrole with aldehyde derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the coupling of pyrrole rings. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1H,1’H-[2,2’-Bipyrrole]-4-carbaldehyde may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1H,1’H-[2,2’-Bipyrrole]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various functionalized bipyrrole derivatives.
Scientific Research Applications
1H,1’H-[2,2’-Bipyrrole]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism by which 1H,1’H-[2,2’-Bipyrrole]-4-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the bipyrrole structure can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H,1’H-[2,2’-Bipyrrole]: Lacks the aldehyde group, resulting in different chemical reactivity and applications.
1H,1’H-[2,2’-Bipyrrole]-5-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to variations in reactivity and biological activity.
1H,1’H-[2,2’-Bipyrrole]-4-carboxylic acid:
Uniqueness
1H,1’H-[2,2’-Bipyrrole]-4-carbaldehyde is unique due to its specific functional group placement, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
220371-24-4 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-(1H-pyrrol-2-yl)-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c12-6-7-4-9(11-5-7)8-2-1-3-10-8/h1-6,10-11H |
InChI Key |
QIANXWZQRAOBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


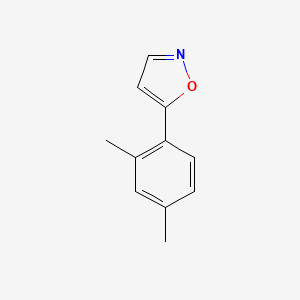

![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)

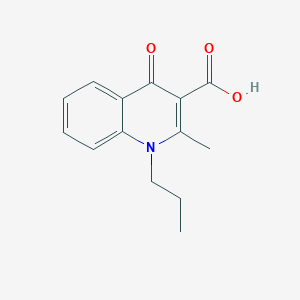
![2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12911948.png)

